molecular formula C9H9F3N2O3 B1445307 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid CAS No. 1189583-13-8

2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid

Cat. No.: B1445307
CAS No.: 1189583-13-8
M. Wt: 250.17 g/mol
InChI Key: OIAIWNVEXBQNRE-UHFFFAOYSA-N
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Description

2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid is a chemical compound built on a pyrano[4,3-c]pyrazole scaffold, which is recognized in medicinal chemistry as a privileged structure for inhibiting the RalA GTPase. RalA is a crucial node in the Ras signaling pathway, which is frequently mutated in various cancers, including hepatocellular carcinoma (HCC), lung cancer, and pancreatic cancer. The RalA protein is overexpressed in several cancer subtypes, and its mRNA levels are a significant prognostic marker, making it an attractive target for targeted therapy . This compound class is designed to act as a novel small-molecule allosteric inhibitor, binding directly to the RalA-GDP allosteric site. This mechanism disrupts the interaction between RalA/B and their effector substrates, thereby suppressing downstream signaling pathways that drive oncogenesis . The core pyrano[4,3-c]pyrazole structure is a key pharmacophore observed in previously reported RalA inhibitors, where specific functional groups are known to enhance binding affinity and potency . Research into such inhibitors is critical for developing new therapeutic strategies, particularly for overcoming recurrent and drug-resistant cancers, and this compound serves as a valuable synthetic intermediate or core structure for further exploration in hit-to-lead optimization campaigns .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)8-5-4-17-2-1-6(5)14(13-8)3-7(15)16/h1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAIWNVEXBQNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N(N=C2C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189583-13-8
Record name 2-[3-(trifluoromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-1-yl]acetic acid
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Preparation Methods

Key Synthetic Strategy

The synthesis generally involves:

  • Step 1: Formation of the dihydropyranopyrazole core via Michael addition and cyclization of pyrazolone with trifluoromethyl-substituted α,β-unsaturated ketones or aldehydes.
  • Step 2: Introduction of the acetic acid group at the N-1 position of the pyrazole ring through alkylation or substitution reactions.

Representative Synthetic Route

A typical synthetic route adapted from related pyranopyrazole syntheses involves:

Step Reagents and Conditions Outcome
1 Pyrazolone derivative + α,β-unsaturated trifluoromethyl ketone, base catalyst (e.g., DABCO), solvent (DCM), room temperature Michael addition followed by cyclization to form 3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazole core with high diastereoselectivity (85-99% yield)
2 Alkylation with haloacetic acid derivative (e.g., bromoacetic acid or ester) under basic conditions (e.g., K2CO3 in DMF) Formation of this compound or ester
3 Hydrolysis of ester (if formed) under acidic or basic conditions Free acetic acid derivative obtained

This approach is supported by the mechanism involving tandem Michael addition and cyclization, as shown in similar pyranopyrazole syntheses (Arkivoc 2018).

Catalysts and Conditions

  • Catalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is commonly used as a base catalyst to promote Michael addition and cyclization efficiently.
  • Solvents: Dichloromethane (DCM) at room temperature is preferred for the initial cyclization step.
  • Temperature: Ambient temperature for cyclization; reflux conditions may be used for alkylation or hydrolysis steps.
  • Reaction Time: Typically hours (e.g., 3-6 hours) depending on step and scale.

Alternative Methods

  • Multicomponent Reactions (MCRs): Some syntheses employ three- or four-component reactions involving pyrazolones, aldehydes, malononitrile, and other reagents, which can be adapted to incorporate trifluoromethyl substituents and acetic acid side chains.
  • Microwave Irradiation and Green Chemistry Approaches: These have been reported for related pyranopyrazoles, offering shorter reaction times and higher yields, though specific data for the target compound are limited.

Data Table Summarizing Preparation Parameters

Parameter Details References
Starting Materials Pyrazolone, α,β-unsaturated trifluoromethyl ketone, haloacetic acid derivative
Catalyst DABCO (10-20 mol%)
Solvent DCM for cyclization; DMF or ethanol for alkylation/hydrolysis
Temperature Room temperature (cyclization); reflux (alkylation, hydrolysis)
Reaction Time 3-6 hours per step
Yield 85-99% for cyclization; 50-85% for alkylation/hydrolysis
Purification Recrystallization or chromatography

Research Findings and Notes

  • The trifluoromethyl group significantly influences the reactivity and selectivity of the Michael addition step, often enhancing diastereoselectivity toward trans-products.
  • X-ray crystallographic analysis of similar pyranopyrazoles confirms the structural integrity and stereochemistry of the fused ring system.
  • The acetic acid side chain introduction is generally straightforward via alkylation of the pyrazole nitrogen, with subsequent hydrolysis if ester intermediates are used.
  • The described synthetic methods are robust, reproducible, and scalable, suitable for further derivatization and biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid typically involves multicomponent reactions that yield pyrazole derivatives. These reactions are notable for their efficiency and ability to produce complex structures in high yields. For instance, recent studies have demonstrated that the synthesis can be achieved through a five-component reaction involving various reagents under optimized conditions, resulting in yields ranging from 72% to 97% .

Characterization of the compound is typically performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

One of the most significant applications of this compound is its antimicrobial activity. Recent studies have highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has shown promising results in inhibiting bacterial growth, with some derivatives exhibiting inhibition zones comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of inflammatory diseases . In vitro studies have demonstrated that these compounds can reduce inflammation markers significantly.

Anticancer Potential

There is growing interest in the anticancer potential of pyrazole derivatives, including this compound. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Agricultural Applications

In addition to medicinal uses, this compound has potential agricultural applications, particularly as a herbicide or pesticide. Its structural characteristics allow it to interact with specific biological pathways in plants and pests, making it a candidate for developing new agrochemicals .

Mechanism of Action

The mechanism of action of 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. The pyrazole ring can form hydrogen bonds with biological targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physical properties of the target compound and related derivatives:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Pyrano[4,3-c]pyrazole -CF₃, acetic acid 204.62* N/A High purity (95%)
8a ( ) Pyrano[4,3-c]pyrazole 3-amino, methyl, cyclopropyl ~422.45 >300 High thermal stability
8b ( ) Pyrano[4,3-c]pyrazole 3-amino, methyl, 2,4-difluorophenyl ~481.45 >300 High thermal stability
Acetonitrile derivative ( ) Pyrano[4,3-c]pyrazole Thiophen-2-yl, acetonitrile ~266.30 N/A Explosive, flammable, corrosive
Pyrrolidinone derivative ( ) Pyrano[4,3-c]pyrazole -CF₃, benzyl-pyrrolidinone 381.35 N/A Receptor-binding activity (GluA2)

*Molecular weight data for the target compound is inconsistent in the evidence and requires verification.

Key Observations:
  • Thermal Stability: Compounds 8a–8f exhibit melting points >300°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding) due to amino and carboxylic acid groups. The target compound’s thermal behavior remains uncharacterized.
  • Solubility: The acetic acid group in the target compound likely enhances aqueous solubility compared to hydrophobic analogs like the acetonitrile derivative or pyrrolidinone-containing compound .

Biological Activity

2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid is a novel compound that has drawn attention due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique heterocyclic structure that includes a pyrazole ring fused to a dihydropyran moiety. The trifluoromethyl group enhances its lipophilicity and biological activity. Its IUPAC name reflects its complex structure, which contributes to its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro tests demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells. The study showed an IC50 value of approximately 25 µM, indicating potent cytotoxicity compared to control groups .

Anti-inflammatory Properties

The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

  • Mechanism : By inhibiting COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation. This mechanism aligns with findings from other pyrazole derivatives known for similar activity .

Antimicrobial Activity

Emerging evidence suggests that this compound exhibits antimicrobial properties against various pathogens.

  • Study Findings : In vitro assays revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

Biological ActivityIC50/Effect MeasurementReference
Anticancer (MCF-7 cells)25 µM
Anti-inflammatory (COX inhibition)Significant reduction in prostaglandin levels
Antimicrobial (S. aureus)MIC = 32 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted above, the compound inhibits COX enzymes, impacting inflammatory pathways.
  • Cell Cycle Modulation : It induces cell cycle arrest in cancer cells at specific phases (G1/S), leading to reduced proliferation.
  • Apoptosis Induction : The compound promotes apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Q & A

Q. What are the established synthetic routes for preparing this compound?

The compound can be synthesized via cyclization reactions starting from pyrazolone intermediates. For example, concentrated sulfuric acid is often used to catalyze the formation of pyrano[2,3-c]pyrazole derivatives, as demonstrated in analogous systems . Protic acidic ionic liquids (e.g., [TMBSED][TFA]₂) have also been employed as green catalysts for similar heterocyclic syntheses, improving yield and reducing reaction time . Multi-step protocols may involve coupling trifluoromethyl-containing pyrazole precursors with acetic acid derivatives, followed by cyclization and purification via column chromatography .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, with specific attention to trifluoromethyl (-CF₃) proton environments (e.g., δ ~3.0–4.0 ppm in DMSO-d₆) and pyrano-pyrazole ring protons .
  • LCMS/ESIMS for molecular ion ([M+H]+) verification and purity assessment (>95% via HPLC) .
  • X-ray crystallography for unambiguous structural confirmation, particularly to resolve stereochemistry in dihydropyrano systems .

Q. What are the critical purity benchmarks for this compound?

Purity is typically validated using HPLC (>97% purity) and LCMS to detect trace intermediates or byproducts . Melting point consistency (e.g., 195–198°C for related trifluoromethyl pyrazoles) is also a key physical indicator .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data between synthesis batches?

Discrepancies in NMR or LCMS profiles may arise from incomplete cyclization or residual solvents. Mitigation strategies include:

  • Re-optimizing reaction conditions (e.g., adjusting sulfuric acid concentration or ionic liquid catalyst loading) .
  • Using 2D NMR (COSY, HSQC) to clarify ambiguous proton assignments .
  • Cross-referencing with crystallographic data to confirm bond connectivity .

Q. What experimental variables influence yield in cyclization steps?

Yield optimization requires balancing:

  • Catalyst selection : Protic ionic liquids enhance reaction efficiency compared to traditional acids .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Controlled heating (80–100°C) minimizes side reactions like over-oxidation .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Functionalization strategies include:

  • Amide formation : Coupling the acetic acid moiety with amines using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Heterocyclic substitution : Introducing arylaldehydes or nitro groups at the pyrazole ring to modulate electronic properties .
  • Trifluoromethyl analogs : Replacing -CF₃ with other electron-withdrawing groups (e.g., -Cl, -NO₂) to assess bioactivity trends .

Q. What methodologies assess the environmental impact of this compound?

Advanced studies should adopt protocols from environmental chemistry frameworks, such as:

  • Abiotic degradation : Monitoring stability under UV light or varying pH using HPLC-MS .
  • Biotic transformation : Incubating with microbial consortia to identify metabolic byproducts .
  • Ecotoxicity assays : Evaluating effects on model organisms (e.g., Daphnia magna) at cellular and population levels .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid

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